

1-Bromo(2H_17_)octane CAS number and identifiers

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Compound of Interest

Compound Name: 1-Bromo(~2~H_17_)octane

Cat. No.: B156864

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Technical Guide: 1-Bromo(2H17)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo(2H17)octane is the deuterated isotopologue of 1-bromooctane. In this compound, all 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of deuterated internal standards is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of quantitative measurements.[1][2][3] Furthermore, deuterated compounds are increasingly utilized in drug discovery to study pharmacokinetic profiles and metabolic pathways, as the substitution of hydrogen with deuterium can alter the rate of metabolic processes.[4][5][6]

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical properties of 1-Bromo(2H17)octane.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	126840-36-6[7]
IUPAC Name	1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8- heptadecadeuteriooctane[8]
Synonyms	1-Bromooctane-d17, Octyl-d17 bromide[7][9]
Molecular Formula	C ₈ D ₁₇ Br[7]
InChI	InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2[8][9]
InChlKey	VMKOFRJSULQZRM-OISRNESJSA-N[9]
SMILES	[2H]C([2H])([2H])C([2H])([2H])C([2H]) ([2H])C([2H])([2H])C([2H])([2H]) ([2H])C([2H])([2H])C([2H])Br[9]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	210.23 g/mol [7][9]
Appearance	Clear colorless to pale yellow liquid
Density	1.217 g/mL at 25 °C[9]
Melting Point	-55 °C (lit.)[9]
Boiling Point	201 °C (lit.)[9]
Refractive Index	n20/D 1.4518 (lit.)[9]
Flash Point	78 °C (172.4 °F) - closed cup[9]
Isotopic Purity	≥98 atom % D[9]

Experimental Protocols



While specific published protocols detailing the use of 1-Bromo(2H17)octane are scarce, its application as an alkylating agent and an internal standard follows well-established chemical and analytical procedures. The following are representative methodologies.

Synthesis of 1-Bromo(2H17)octane

The synthesis of 1-Bromo(2H17)octane can be adapted from the established methods for preparing its non-deuterated analog, 1-bromooctane, by starting with the corresponding deuterated alcohol.[10][11]

Reaction:

 $CD_3(CD_2)_6CD_2OD + HBr \rightarrow CD_3(CD_2)_6CD_2Br + H_2O$

Materials:

- Octan-d18-ol (perdeuterated 1-octanol)
- Hydrobromic acid (48%)
- · Concentrated sulfuric acid
- Sodium bicarbonate solution
- · Anhydrous calcium chloride
- · Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine perdeuterated 1-octanol and hydrobromic acid.
- Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
- Heat the mixture to reflux for 6-8 hours.
- After cooling, transfer the mixture to a separatory funnel and wash with water.



- To remove any unreacted acid, wash the organic layer with a sodium bicarbonate solution until effervescence ceases.
- Wash again with water.
- Dry the organic layer over anhydrous calcium chloride.
- Purify the final product by distillation.

Use as an Internal Standard in Quantitative Mass Spectrometry

1-Bromo(2H17)octane can be used as an internal standard for the quantification of 1-bromooctane or other structurally related analytes in various matrices.

Materials:

- 1-Bromo(2H17)octane (internal standard stock solution of known concentration)
- Analyte of interest (for calibration curve)
- Sample matrix (e.g., plasma, soil extract)
- Appropriate organic solvents for extraction and dilution
- LC-MS or GC-MS system

Procedure:

- Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.
- Sample Preparation: To a known volume or weight of the sample and each calibration standard, add a fixed amount of the 1-Bromo(2H17)octane internal standard solution.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

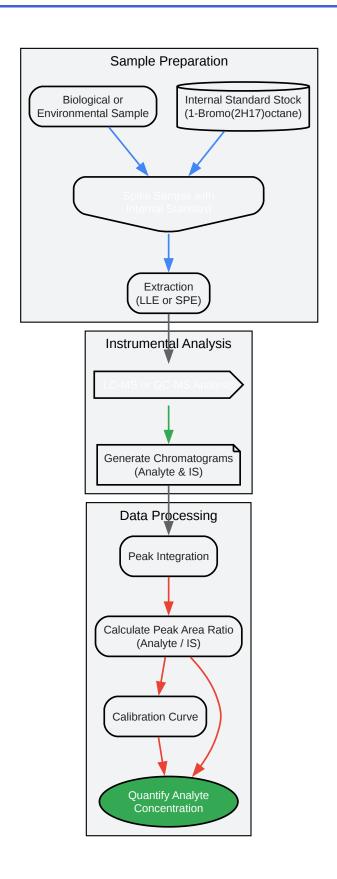


- Analysis: Inject the extracted samples into the LC-MS or GC-MS system.
- Quantification: Monitor the characteristic mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.[3][12]

Visualized Workflow

The following diagram illustrates a typical workflow for a quantitative analysis experiment using a deuterated internal standard like 1-Bromo(2H17)octane.





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